N-Fmoc-iminodiacetic acid (CAS 112918-82-8) is a specialized, orthogonally protected amino acid derivative featuring a tertiary nitrogen symmetrically flanked by two carboxylic acid groups. In industrial and laboratory procurement, it is primarily sourced as a bifunctional building block for Solid-Phase Peptide Synthesis (SPPS), enabling the introduction of metal-chelating moieties or symmetric branching points directly into peptide backbones. Unlike standard proteinogenic amino acids, its iminodiacetic acid (IDA) core serves as a high-affinity tridentate or bidentate ligand for transition metals and radiometals. The fluorenylmethyloxycarbonyl (Fmoc) protecting group ensures seamless compatibility with standard base-labile SPPS workflows, making it a critical raw material for developing peptide-drug conjugates, targeted radiopharmaceuticals, and isotopomeric crosslinkers .
Attempting to substitute N-Fmoc-iminodiacetic acid with unprotected iminodiacetic acid (IDA) or alternative dicarboxylic acids like Fmoc-glutamic acid introduces severe process and performance failures. Unprotected IDA possesses a reactive secondary amine that will indiscriminately participate in unwanted acylation reactions during peptide chain elongation, leading to complex, inseparable mixtures of branched byproducts and catastrophic yield losses. Conversely, substituting with Boc-protected IDA forces the use of harsh acidic deprotection conditions (e.g., TFA or HF), which prematurely cleaves acid-sensitive linkers like Wang or Rink Amide resins, destroying the synthesized peptide before completion. Furthermore, standard dicarboxylic acids like Fmoc-Asp or Fmoc-Glu lack the central tertiary nitrogen required to form the highly stable, compact N,O,O-coordination complexes essential for downstream radiometal labeling or transition metal chelation .
During peptide assembly, controlling the reactivity of dicarboxylic acids is critical to prevent unwanted cross-linking. Research demonstrates that coupling N-Fmoc-iminodiacetic acid to an amino acid or peptide attached to a solid support (such as PAL-PEG-PS or Wang resin) yields exclusively the mono-substituted iminodiacetic acid derivative. In contrast, solution-phase coupling of Fmoc-IDA often results in a difficult-to-separate mixture of mono- and di-substituted derivatives, depending on the coupling reagents (e.g., TCFH vs. HATU). By utilizing Fmoc-IDA on a solid support, chemists achieve near-quantitative regiocontrol, ensuring linear peptide elongation without premature branching [1].
| Evidence Dimension | Substitution profile during coupling |
| Target Compound Data | 100% mono-substitution (exclusive formation) on solid support |
| Comparator Or Baseline | Solution-phase Fmoc-IDA coupling (yields mono- and di-substituted mixtures) |
| Quantified Difference | Complete elimination of di-substituted byproducts |
| Conditions | Fmoc-IDA coupled to resin-bound peptide vs. solution-phase amine |
Eliminating di-substituted byproducts during SPPS drastically simplifies downstream HPLC purification and maximizes the yield of the target sequence.
The selection of the amine protecting group on the IDA core dictates the entire synthesis strategy. N-Fmoc-iminodiacetic acid is deprotected using mild basic conditions (typically 20% piperidine in DMF), leaving acid-sensitive resin linkers intact. If Boc-iminodiacetic acid is procured instead, deprotection requires concentrated trifluoroacetic acid (TFA) or hydrogen fluoride (HF). These harsh acidic conditions will prematurely cleave standard acid-labile resins (e.g., Rink Amide, Wang) and remove side-chain protecting groups, rendering Boc-IDA completely incompatible with modern Fmoc-based automated peptide synthesizers .
| Evidence Dimension | Deprotection conditions and resin stability |
| Target Compound Data | Base-labile deprotection (20% piperidine) retaining 100% of acid-sensitive resin linkages |
| Comparator Or Baseline | Boc-IDA (requires TFA/HF deprotection) |
| Quantified Difference | Prevention of premature peptide cleavage from standard SPPS resins |
| Conditions | Automated Solid-Phase Peptide Synthesis (SPPS) using acid-sensitive linkers |
Procuring the Fmoc-protected variant is mandatory for integration into standard, automated Fmoc-SPPS workflows without destroying acid-sensitive peptide intermediates.
N-Fmoc-iminodiacetic acid serves as a uniquely symmetric building block for advanced mass spectrometry reagents, such as the isotopomeric crosslinker ICL-1. The symmetric nature of the two carboxylic acid arms allows for the precise, step-wise addition of isotopically heavy and light glycine residues. Standard asymmetric dicarboxylic acids (like Fmoc-Glutamic acid) cannot generate this perfectly balanced, symmetric branching. The use of Fmoc-IDA enables the synthesis of crosslinkers that produce signature doublet ions in MS2 spectra, which is critical for the accurate identification of crosslinked peptides in complex proteomic mixtures [1].
| Evidence Dimension | Scaffold symmetry for isotopic labeling |
| Target Compound Data | Symmetric dual-arm functionalization (IDA core) |
| Comparator Or Baseline | Asymmetric amino acids (e.g., Fmoc-Glu, Fmoc-Asp) |
| Quantified Difference | Enables symmetric heavy/light isotopic arm synthesis for signature MS2 doublet ions |
| Conditions | Synthesis of ICL-1 crosslinkers for quantitative proteomics |
For developers of diagnostic or proteomic reagents, Fmoc-IDA provides the exact structural symmetry required for reliable isotopic mass-tagging.
Because Fmoc-IDA integrates a high-affinity chelating pocket directly into the peptide backbone, it is the premier choice for synthesizing targeted radiopharmaceuticals (e.g., Tc-99m or Ga-68 labeled peptides) and metalloenzymes. Its use ensures that the metal-binding site is assembled seamlessly during standard Fmoc-SPPS without requiring post-synthetic conjugation of bulky external chelators like DOTA or NOTA [1].
The presence of two reactive carboxylic acid groups on a single protected nitrogen makes Fmoc-IDA an ideal branching unit. Once incorporated into a growing peptide chain, the two arms can be simultaneously or sequentially extended, allowing for the controlled synthesis of multivalent peptide dendrimers or dimeric receptor agonists with high reproducibility.
Fmoc-IDA is heavily utilized in the commercial and academic production of advanced MS crosslinkers (such as ICL-1). Its symmetric di-acid structure is perfectly suited for differential isotopic labeling (heavy/light arms), which generates predictable MS2 cleavage patterns essential for mapping protein-protein interactions in whole-proteome databases [2].
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